Ryanodol

描述

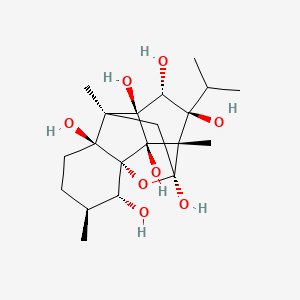

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6688-49-9 |

|---|---|

分子式 |

C20H32O8 |

分子量 |

400.5 g/mol |

IUPAC 名称 |

(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,12,13,14-heptol |

InChI |

InChI=1S/C20H32O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9-12,21-27H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |

InChI 键 |

POSDEVOSMOCDHR-BPHXWNOMSA-N |

SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |

手性 SMILES |

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)O)(C(C)C)O)C)O)C)O |

规范 SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ryanodol; |

产品来源 |

United States |

Isolation and Biosynthetic Hypotheses of Ryanodol and Allied Ryanoids

Natural Occurrence and Derivation Pathways

Ryanodol itself has not yet been isolated directly from a natural source nih.gov. However, it is closely related to and derived from ryanodine (B192298), a naturally occurring insecticidal alkaloid nih.govwikipedia.org.

Sourcing from Ryania speciosa Vahl and Other Botanical Origins

The primary source of ryanodine, from which this compound is derived, is the tropical shrub Ryania speciosa Vahl nih.govwikipedia.orgmorressier.com. Extracts from the stem and root of this plant were found to possess potent insecticidal properties as early as 1943 epfl.ch. Ryanodine was first isolated in 1948 from Ryania speciosa extracts caltech.eduacs.org. While Ryania speciosa is the most well-known source, ryanodine has also been reported in Spigelia anthelmia caltech.edunih.gov. Other ryanoid congeners have been isolated from Ryania species nih.govresearchgate.netcdnsciencepub.com. The closely related compound C3-epi-ryanodol has been isolated from Persea indica nih.gov.

Chemical Conversion from Ryanodine through Basic Hydrolysis

This compound is readily obtained from ryanodine through basic hydrolysis nih.govcdnsciencepub.comcdnsciencepub.comresearchgate.netcdnsciencepub.com. This process cleaves the pyrrole-2-carboxylate ester linkage at the C3 position of ryanodine, yielding this compound and pyrrole-α-carboxylic acid cdnsciencepub.comresearchgate.net. This chemical conversion is a standard method for obtaining this compound for research purposes researchgate.net.

Identification of Endogenously Occurring this compound Congeners

While this compound itself is primarily obtained via hydrolysis of ryanodine, several naturally occurring ryanoid congeners closely related to this compound have been identified. These compounds share the core ryanodane skeleton but vary in their oxidation patterns and peripheral substituents nih.govacs.orgresearchgate.netcdnsciencepub.comcdnsciencepub.com. Examples include anhydrothis compound, which can be formed from this compound under acidic conditions cdnsciencepub.com, and C3-epi-ryanodol, isolated from Persea indica nih.govchemrxiv.org. Other minor ryanoids isolated from Ryania speciosa include 8,9-didehydroryanodine, 10-O-acetylthis compound, and 3-O-benzoylthis compound cdnsciencepub.com. The identification of these congeners provides insights into the metabolic pathways active in the plants producing these compounds cdnsciencepub.com.

Mechanistic Postulations for Ryanodane Core Biosynthesis

The biosynthesis of the complex ryanodane core is an area of scientific investigation. Ryanodine is considered a highly oxygenated diterpene, and the carbon framework is thought to be derived from an unrearranged geranyl-geraniol unit cdnsciencepub.com. The intricate pentacyclic structure with its numerous stereocenters suggests a complex series of enzymatic transformations involving cyclizations, oxidations, and rearrangements nih.govcaltech.edu. While detailed enzymatic pathways are still being elucidated, the structural diversity of isolated ryanoids provides clues about potential biosynthetic intermediates and reactions nih.govcdnsciencepub.comresearchgate.net.

Chemoenzymatic Strategies in the Production of this compound Analogues

Chemoenzymatic approaches offer promising avenues for the synthesis of this compound analogues. These strategies combine the power of chemical synthesis for constructing the core scaffold or introducing specific functionalities with the selectivity and efficiency of enzymes for late-stage modifications or the introduction of chirality nih.govnih.gov. Given the complexity of the this compound structure and the challenges associated with selective chemical functionalization, particularly at the hindered C3 hydroxyl group, enzymes could play a crucial role in synthesizing novel this compound derivatives with altered properties acs.orgresearchgate.net. Research in this area aims to develop more efficient and versatile routes to access diverse ryanoid structures for biological evaluation nih.govcaltech.edu.

Advanced Synthetic Methodologies for Ryanodol

Early Total Synthesis Endeavors and Associated Synthetic Challenges

Early attempts at the total synthesis of ryanodol faced considerable challenges, primarily related to the construction of its complex carbon skeleton and the precise installation of oxygen functionalities with correct stereochemistry. acs.orgnih.govillinois.edusci-hub.seacs.orgacs.org

Contributions from the Deslongchamps Group to (+)-Ryanodol Synthesis

The first total synthesis of (+)-ryanodol was reported by the Deslongchamps group in 1979. epfl.chcaltech.eduflybase.orgscripps.edu Their approach was a landmark achievement, accomplished twelve years after the structure of ryanodine (B192298) was determined. epfl.ch The Deslongchamps synthesis strategically utilized Diels-Alder chemistry, Baeyer-Villiger oxidation, and an oxidative cleavage/transannular aldol (B89426) cascade to assemble the tetracyclic ABCD framework. acs.orgnih.gov This work was instrumental in fostering the group's interest in the role of stereoelectronic effects in organic chemistry. acs.orgnih.gov The longest linear sequence in their synthesis involved 37 steps. epfl.ch

Synthetic Approaches Developed by the Inoue Group

The second total synthesis of this compound was achieved by the Inoue group in 2014, approximately 35 years after the pioneering work by Deslongchamps. epfl.ch Inoue's strategy embraced symmetry in the synthesis design, employing a C2-symmetric fused tricycle. nih.gov Key steps in their approach included radical allylation, palladium-catalyzed olefin isomerization, and ring-closing metathesis chemistry. nih.gov The Inoue synthesis involved a longest linear sequence of 35 steps. epfl.ch Their work also highlighted the utility of radical chemistry in the synthesis of complex natural products. epfl.ch

Obstacles in Assembling the Complex Polycyclic Carbon Framework

A major obstacle in the synthesis of this compound has been the construction of its caged pentacyclic skeleton, which contains a high density of fully substituted sp3 carbon atoms. acs.orgnih.govnih.gov The "B" ring, for instance, contains five fully substituted and stereogenic sp3 carbon atoms, lacking a single hydrogen atom. nih.gov Assembling these complex polycyclic systems while simultaneously addressing the required sites of heteroatom substitution presents a significant challenge. nih.govresearchgate.net Early methods were often not well-equipped to directly establish numerous contiguous fully substituted centers within newly formed rings, necessitating the strategic decoupling of ring formation from the introduction of functionality. acs.org

Difficulties in Achieving Stereoselective Oxygenation

The highly oxygenated nature of this compound, with eight oxygen atoms and eleven contiguous stereocenters, including those bonded to oxygen in the A-ring, presents significant difficulties in achieving stereoselective oxygenation. acs.orgnih.govillinois.edusci-hub.sefudan.edu.cn Precisely installing these multiple oxygen functional groups onto the fused pentacycle in a stereoselective manner requires carefully choreographed transformations to minimize unwanted redox and functional group manipulations. nih.govnih.gov

Modern and Convergent Synthetic Routes to this compound

More recent synthetic efforts have focused on developing more concise and convergent routes to this compound, aiming to improve efficiency and enable access to analogs for further study. nih.govillinois.edusci-hub.sefudan.edu.cnnih.govillinois.educaltech.edu

Expedited Synthesis by the Reisman Group Utilizing (S)-Pulegone

The Reisman group reported a significantly shorter synthesis of (+)-ryanodol in 2016, completing it in just 15 steps from commercially available (S)-pulegone. thieme-connect.comnih.govillinois.edusci-hub.secaltech.edu This represents a considerable improvement in efficiency compared to the earlier syntheses, which required 37 (Deslongchamps) and 35 (Inoue) linear steps respectively. nih.govsci-hub.se The efficiency of the Reisman approach stems from the strategic use of key reactions. A rhodium-catalyzed intramolecular Pauson-Khand reaction was employed to rapidly construct the tetracyclic ABCD-ring system, the anhydrothis compound core. thieme-connect.comnih.govcaltech.edu Furthermore, a notable selenium dioxide-mediated oxidation was developed, allowing for the simultaneous installation of three oxygen atoms and three oxidation states in a single step on the A-ring. thieme-connect.comnih.govsci-hub.secaltech.edu This strategic incorporation of oxygen atoms early in the synthesis facilitated key stereoselective carbon-carbon bond formations and minimized the need for extensive protecting group manipulations and redox adjustments. nih.govsci-hub.secaltech.edu The synthesis involved the preparation of a key cyclopentenone intermediate from (S)-pulegone in eight steps on a multigram scale, which could then be rapidly elaborated to (+)-anhydrothis compound. nih.govsci-hub.se The final conversion of (+)-anhydrothis compound to (+)-ryanodol was achieved through epoxidation and reductive cyclization. thieme-connect.comnih.gov

Implementation of Selenium Dioxide-Mediated Oxidations for Stereospecific Hydroxyl Group Installation

Selenium dioxide (SeO₂) mediated oxidation has proven to be a remarkable tool for the stereospecific installation of hydroxyl groups in this compound synthesis. thieme-connect.comnih.govnih.govscispace.comcaltech.eduresearchgate.netresearchgate.net This method is particularly valuable for introducing multiple oxygen atoms in a single operation. nih.govnih.govscispace.comresearchgate.net For example, in one reported synthesis, treatment of a tetracyclic enone intermediate with SeO₂ under strictly anhydrous conditions led to the simultaneous installation of three oxygen functionalities, demonstrating the efficiency and power of this oxidation strategy. thieme-connect.comnih.govscispace.com The outcome of the SeO₂-mediated oxidation can be influenced by reaction conditions, such as the presence or absence of water, allowing for the selective introduction of different oxidation patterns on the A-ring. nih.govcaltech.edu In the presence of water, α-oxidation and installation of an oxygen at the β-position relative to the enone can occur, while in the absence of water, oxidation at the γ-position can also be achieved. nih.govcaltech.edu This highlights the ability of SeO₂ to mediate complex oxidative transformations crucial for building the highly oxygenated A-ring of this compound. nih.govcaltech.eduresearchgate.net

Exploration of Oxidative Alkyne–1,3-Diketone Annulation Approaches

Oxidative alkyne–1,3-diketone annulation is a recently developed metallacycle-mediated coupling reaction that has been explored as a novel approach for constructing the carbocyclic skeleton of ryanoids. nih.govacs.orgacs.orgnih.gov This strategy involves the intramolecular addition of an alkyne to a 1,3-diketone, followed by oxidative quenching. nih.govacs.orgacs.org This one-pot annulation/oxidation sequence is capable of generating densely oxygenated polycyclic intermediates that contain the core ABCD tetracyclic ring system found in this compound. nih.govacs.orgacs.org The reaction has been shown to proceed with functionalized enynes and can tolerate additional π-unsaturation, such as a 1,1-disubstituted alkene. nih.govacs.org This approach offers a distinct method for assembling the complex ring system and introducing oxygen functionalities simultaneously, contributing to the diverse array of strategies for this compound synthesis. nih.govacs.orgacs.orgnih.gov

Development of Reductive Cyclization Strategies

Reductive cyclization strategies have been successfully employed in the late stages of this compound synthesis to form the final C1–C15 bond and complete the pentacyclic framework. thieme-connect.comnih.govacs.orgwalisongo.ac.id This key bond formation is often achieved through the reductive closure of an epoxide intermediate. thieme-connect.comnih.govacs.orgwalisongo.ac.id For instance, a Li/NH₃ mediated reductive cyclization has been utilized to construct the C1–C15 bond in the final step of a synthesis of (+)-ryanodol. nih.gov This type of reaction is crucial for assembling the highly constrained core of this compound and has also been applied in the synthesis of ryanodine and related ryanoids. acs.orgwalisongo.ac.id The success of reductive cyclization depends on the appropriate functionalization and protection of the cyclization precursor. acs.orgwalisongo.ac.id

Chemo- and Regioselective Functionalization Strategies for this compound Scaffolds

The presence of multiple hydroxyl groups and a complex polycyclic structure in this compound necessitates highly chemo- and regioselective functionalization strategies for the synthesis of analogues and derivatives. acs.orgjst.go.jpsci-hub.se Modifying specific positions on the this compound scaffold while leaving others untouched is a significant challenge. acs.orgjst.go.jpsci-hub.se

Addressing the Challenges of Sterically Hindered Hydroxyl Groups

One of the major challenges in functionalizing this compound is the presence of sterically hindered hydroxyl groups, particularly the secondary alcohol at C3. acs.orgjst.go.jpnih.gov This hydroxyl group is significantly less reactive towards acylation compared to other hydroxyl groups in the molecule, including tertiary alcohols at C4 and C12. acs.orgjst.go.jp Achieving site-specific acylation at the C3 position is crucial for synthesizing ryanodine and other biologically active ryanoids, as the C3 ester is critical for high-affinity binding to ryanodine receptors. acs.orgnih.gov Strategies to overcome this challenge include the judicious use of protecting groups to selectively mask other hydroxyls, thereby directing the functionalization to the desired position. jst.go.jp Additionally, approaches that involve incorporating the C3 ester at a late stage of the synthesis, prior to the final cyclization, have been developed to circumvent the difficulties associated with directly acylating the hindered C3 hydroxyl in this compound itself. acs.orgwalisongo.ac.idnih.gov The use of less sterically cumbersome ester precursors, such as a glycine (B1666218) ester, which is subsequently transformed into the pyrrole (B145914) ring, has also been explored to facilitate functionalization at the C3 position. jst.go.jp

Directed Derivatization for the Synthesis of Novel Analogues

Directed derivatization of this compound serves as a crucial strategy for the synthesis of novel analogues, aiming to explore the structure-activity relationship (SAR) and potentially develop compounds with modified or improved pharmacological profiles. This compound, as the hydrolysis product of the naturally occurring insecticide ryanodine, possesses a complex polyhydroxylated structure with multiple potential sites for functionalization. However, the regioselective and chemoselective derivatization of this compound presents significant synthetic challenges due to the presence of numerous hydroxyl groups with similar reactivity. jst.go.jpacs.orgnih.govsci-hub.seresearchgate.netnih.gov

Early studies involving the chemical derivatization of ryanodine demonstrated that modifications to its peripheral structure could alter its pharmacological properties. acs.orgresearchgate.netwalisongo.ac.id Notably, the C3 pyrrole-2-carboxylate ester of ryanodine was identified as critical for high-affinity binding to ryanodine receptors (RyRs). acs.orgresearchgate.netwalisongo.ac.id The significantly weaker binding affinity of this compound compared to ryanodine (approximately 1700 times weaker for skeletal muscle RyRs and 800 times weaker for cardiac muscle RyRs) highlights the importance of the C3 ester moiety for receptor interaction. acs.org

Despite the recognized importance of the C3 position, the synthesis of ester analogues at this site through direct modification of this compound has been challenging. acs.orgwalisongo.ac.id This difficulty arises from the need for site-specific acylation in a molecule containing seven hydroxyl groups, including a hemiacetal at C15. walisongo.ac.id The sterically hindered C3 alcohol is considerably less reactive than other hydroxyl groups in the molecule. walisongo.ac.id

Recent advancements in synthetic strategies have aimed to overcome these challenges, enabling the directed derivatization of this compound or its synthetic precursors to access novel ryanoid analogues. One approach involves the late-stage introduction of the C3 pyrrole-2-carboxylate ester during the total synthesis of ryanodine, rather than attempting to esterify this compound directly. acs.orgwalisongo.ac.id This strategy allows for the synthesis of ryanodine and related natural products like 20-deoxyspiganthine, providing a framework for accessing previously inaccessible synthetic ryanoids. acs.orgwalisongo.ac.id

Another strategy has focused on the chemical conversion of this compound to ryanodine through directed derivatization. jst.go.jp This was achieved using a protective group strategy and the on-site construction of the pyrrole-2-carboxylate ester at the C3 position. The method involved converting the C3-OH to a less sterically cumbersome glycine ester, which was then transformed into the pyrrole ring. jst.go.jp This new methodology and protection tactics are expected to enable the generation of chemical derivatives of this compound with different functional properties towards calcium release channels. jst.go.jpresearchgate.net

Synthetic efforts towards this compound have also provided modular routes that can be leveraged for the preparation of synthetic structural analogues not easily accessible through chemical degradation of natural ryanodine. nih.govsci-hub.senih.govcaltech.educaltech.educaltech.edu These routes often involve strategic oxygen atom incorporation and the rapid assembly of the core carbocyclic framework, providing intermediates that can be selectively functionalized. nih.govnih.govcaltech.educaltech.edu

The development of efficient synthetic routes to this compound and its derivatives is crucial for the synthesis and study of new ryanoids as tools to investigate and modulate RyR function. acs.orgwalisongo.ac.id These synthetic platforms are anticipated to enable the rapid construction and evaluation of biologically active ryanodine analogues, potentially leading to the development of molecular probes for studying RyR dysfunction and calcium ion channel-based diseases. acs.orgcaltech.educaltech.edu

Research findings indicate that even subtle peripheral structural modifications can impact the binding affinity and selectivity of ryanoids among different RyR isoforms. nih.govsci-hub.senih.govcaltech.edu Directed derivatization allows for the systematic exploration of these structural variations and their effects on RyR modulation.

While specific detailed data tables on the properties of novel this compound analogues synthesized via directed derivatization were not extensively detailed in the provided search results, the research emphasizes the capability of these advanced synthetic methods to produce such analogues for future study. The focus of the cited work is primarily on the synthetic methodologies themselves, enabling access to these complex structures.

| Synthetic Strategy | Key Features | Outcome | Citation |

| Late-stage C3 ester introduction in total synthesis | Direct incorporation of pyrrole-2-carboxylate ester at a late stage. | Access to (+)-ryanodine and (+)-20-deoxyspiganthine; platform for inaccessible synthetic ryanoids. | acs.orgwalisongo.ac.id |

| Chemical conversion of this compound to Ryanodine | Protective group strategy; on-site pyrrole-2-carboxylate ester construction. | First chemical conversion of this compound to ryanodine; enables generation of chemical derivatives. | jst.go.jp |

| Modular total synthesis routes | Strategic C-O bond constructions; rapid carbon framework assembly. | Preparation of synthetic structural analogues not accessible via degradation; flexible synthesis scheme. | nih.govsci-hub.senih.govresearchgate.netcaltech.educaltech.educaltech.edu |

These advanced synthetic methodologies provide the foundation for directed derivatization efforts aimed at creating a diverse library of this compound-based analogues. The ability to selectively functionalize specific positions, particularly the challenging C3 hydroxyl group, is key to understanding the intricate relationship between the structure of this compound derivatives and their interaction with ryanodine receptors.

Molecular Interactions of Ryanodol with Ryanodine Receptors Ryrs

Binding Characteristics and Affinity Profile for RyR Isoforms

Ryanodol interacts with the high-affinity ryanodine (B192298) binding site on RyRs. rupress.org This site is believed to be located within the conduction pathway of the channel and is more accessible when the channel is in an open conformation. semanticscholar.org The binding of ryanoids to this site induces modifications in channel function. rupress.org

Comparative Analysis of this compound and Ryanodine Binding Affinities to RyRs

This compound binds to mammalian RyRs with a lower affinity compared to ryanodine. acs.orgsci-hub.sescispace.com Studies have shown that this compound binds approximately 1700 times more weakly than ryanodine to RyRs derived from rabbit skeletal muscle and about 800 times more weakly to RyRs from cardiac tissue. acs.org This significant difference in affinity highlights the importance of structural features, such as the C3 pyrrole-2-carboxylate ester present in ryanodine but absent in this compound, for high-affinity binding to the receptor. acs.orgnih.gov Despite the lower affinity, this compound is still capable of inducing a subconductance state in RyRs. sci-hub.sescispace.com

Data on comparative binding affinities:

| Compound | Source (Tissue/Species) | Approximate Affinity (relative to Ryanodine) | Reference |

| This compound | Rabbit Skeletal Muscle | ~1/1700 | acs.org |

| This compound | Rabbit Cardiac Tissue | ~1/800 | acs.org |

| Ryanodine | - | 1 | acs.org |

Identification of High-Affinity Binding Sites on RyR Channels

The high-affinity binding site for ryanoids, including this compound, is located on the RyR channel. rupress.orgsemanticscholar.org Investigations using labeled ryanodine and its derivatives have indicated that this site is situated at the carboxyl terminus of the skeletal muscle RyR isoform (RyR1). nih.gov The accessibility of this binding site is influenced by the conformational state of the channel, being more accessible when the channel is open. semanticscholar.org The interaction of ryanoids with this site is thought to induce or stabilize a conformational change in the RyR protein. semanticscholar.orgrupress.orgacs.org

Reversible Nature of this compound-RyR Interaction Kinetics

Unlike ryanodine, which exhibits very slow dissociation rates and is often considered to interact irreversibly with RyRs within the timescale of typical experiments, this compound interacts reversibly with the RyR channel under steady-state conditions. sci-hub.sescispace.comrupress.orgsemanticscholar.orgrupress.orgsemanticscholar.orgrupress.org This reversible interaction allows for the observation of repeated transitions between periods of modified channel function (when this compound is bound) and periods of normal gating and conductance. rupress.orgsemanticscholar.orgsemanticscholar.org The kinetics of this compound interaction are sufficiently rapid to observe these transitions. rupress.org

The interaction of this compound with RyR is influenced by transmembrane holding potential, suggesting a voltage-driven alteration in receptor affinity. nih.govrupress.orgrupress.orgrupress.orgresearchgate.net This voltage dependence affects the probability of channel modification by this compound. nih.govresearchgate.net

Modulation of RyR Channel Functional Dynamics by this compound

The binding of this compound to RyRs leads to characteristic modifications of channel function, affecting both gating behavior and ion handling properties. rupress.orgsemanticscholar.orgrupress.org

Alterations in Channel Gating Behavior and Ion Handling Properties

This compound binding induces modifications to both channel gating and ion handling. nih.govrupress.org Similar to ryanodine, this compound increases the open probability (Po) of the RyR channel. rupress.org However, unlike low concentrations of ryanodine, this compound does not increase the Po of unmodified RyR2 channels. nih.gov

The interaction of ryanoids, including this compound, with RyR results in alterations to the processes underlying single-channel conductance. rupress.org This includes changes in the affinity of the channel for permeant ions and modifications in the relative permeability of ions within the conduction pathway. rupress.orgsemanticscholar.orgrupress.orgrupress.orgnih.gov These changes in ion handling contribute to the observed reduction in single-channel conductance. rupress.orgrupress.org

Induction of Reduced Conductance States within the RyR Channel

A hallmark of ryanoid interaction with RyRs is the induction of reduced conductance states, also referred to as subconductance states. sci-hub.sescispace.comsemanticscholar.orgrupress.orgsemanticscholar.orgrupress.orgrupress.orgnih.gov this compound causes the RyR channel to enter a modified conductance state. sci-hub.sescispace.comrupress.orgsemanticscholar.orgnih.gov The fractional conductance of the this compound-modified state, expressed as a proportion of the full channel amplitude, is influenced by the structure of the ryanoid. rupress.orgrupress.org

Studies on cardiac RyR2 channels have shown that this compound-bound channels can fluctuate between at least two distinct subconductance levels. nih.gov For instance, reported fractional conductance values for these states were approximately 66% and 30% of the full conductance state. nih.gov The fractional conductance induced by this compound can differ from that induced by other ryanoids, such as 21-amino-9α-hydroxyryanodine. rupress.org For this compound, the fractional conductance has been reported to be around 0.65, and this value appears to be independent of holding potential within a tested range. rupress.org

The reduced conductance observed upon this compound binding is not consistent with a simple blocking mechanism but rather reflects a reorganization of channel structure induced by the ryanoid, affecting how permeant ions interact with the conduction pathway. rupress.orgnih.gov

Fractional Conductance of this compound-Modified RyR Channel:

| Ryanoid | Channel Type | Fractional Conductance | Holding Potential Range | Reference |

| This compound | RyR | ~0.65 | -60 to 20 mV | rupress.org |

| This compound | RyR2 | ~0.66 (M1), ~0.30 (M2) | - | nih.gov |

Note: M1 and M2 represent distinct subconductance levels observed within the this compound-induced modified state of RyR2. nih.gov

Influence on Channel Open Probability (Po)

Unlike ryanodine, which dramatically increases the open probability (Po) of RyR channels at low concentrations, this compound does not significantly change the Po of unmodified channels researchgate.netnih.gov. However, this compound action is dependent on the channel's Po, preferentially binding during long channel openings researchgate.netnih.gov. Upon binding, this compound induces a modified state characterized by a high open probability and a reduced single-channel conductance semanticscholar.orgrupress.org.

Elucidation of Mechanisms Governing this compound-RyR Interaction Modulation

The interaction of this compound with RyRs and the resulting modification of channel function are influenced by several factors, including transmembrane voltage and the charge of the ryanoid molecule rupress.orgnih.gov.

Voltage-Dependent Changes in RyR Receptor Affinity

The probability of RyR channel modification by this compound is markedly dependent on the transmembrane holding potential nih.govrupress.org. This voltage dependence is qualitatively similar to that observed with charged ryanoids, such as 21-amino-9α-hydroxyryanodine nih.govrupress.org. Experimental evidence suggests that this influence of voltage primarily arises from a voltage-driven alteration in the receptor's affinity for the ryanoid, rather than the translocation of the neutral this compound molecule into the voltage drop across the channel nih.govrupress.org. This implies a voltage-dependent equilibrium between different conformational states of the RyR channel that possess varying affinities for this compound nih.gov.

Significance of Ryanoid Charge in Modulating Association Rates

The charge of the ryanoid molecule significantly influences the rate of association with the RyR receptor rupress.org. Studies comparing the association rates of anionic (10-O-succinoylthis compound), neutral (this compound), and cationic (21-amino-9α-hydroxyryanodine) ryanoids have demonstrated a strong dependence on the ligand's charge rupress.org. This suggests that ionic interactions, likely involving fixed negative charges at the cytosolic entrance to the conduction pathway, play a role in the binding of ryanoids to the high-affinity site rupress.org.

Below is a table illustrating the influence of ryanoid charge on the association rate constant (kon) at 0 mV:

| Ryanoid | Charge | kon at 0 mV (µM-1s-1) |

| 10-O-succinoylthis compound | -1 | Data not available in snippets |

| This compound | 0 | Data not available in snippets |

| 21-amino-9α-hydroxyryanodine | +1 | Data not available in snippets |

Note: While the text mentions the strong dependence and provides a table reference rupress.org, the specific numerical values for kon were not available in the provided search snippets.

Conformational Rearrangements within the RyR Protein Induced by this compound Binding

The binding of this compound to the RyR channel is believed to induce or stabilize conformational changes within the receptor protein rupress.orgrupress.org. These structural rearrangements modify the channel's conduction pathway, affecting how ions interact with it rupress.orgrupress.org. The resulting altered ion handling and reduced conductance are considered consequences of this this compound-induced restructuring rupress.orgrupress.org. Evidence for such conformational changes is supported by observations of altered ion handling properties and changes in the location and affinity of blocking sites for ions like tetraethylammonium (B1195904) (TEA+) upon ryanoid binding rupress.org.

This compound as an Experimental Tool for Investigating RyR Regulatory Mechanisms

This compound serves as a valuable experimental tool for studying RyR function and its regulatory mechanisms researchgate.netnih.gov. Its reversible nature, unlike the effectively irreversible binding of ryanodine at higher concentrations, allows for the investigation of dynamic aspects of RyR activity researchgate.netnih.gov.

Probing the Functional Status of Open Channel States

This compound's preferential binding to open channels makes it useful for probing the functional status of RyR open states researchgate.netnih.gov. By monitoring this compound binding and the induction of the modified subconductance state, researchers can gain insights into the probability and duration of channel openings under different conditions researchgate.netnih.gov. The observation that this compound preferentially binds during long channel openings highlights its utility in studying the gating behavior of RyRs researchgate.netnih.gov. Furthermore, studies using this compound have shown that even within the this compound-induced modified state, the channel can fluctuate between different subconductance levels in a voltage-dependent manner, providing further detail on the conformational dynamics of the bound state nih.gov.

Structure Activity Relationship Sar Studies of Ryanodol Derivatives

Impact of Peripheral Structural Modifications on RyR Binding Affinity and Selectivity

Peripheral modifications to the ryanodol structure can significantly alter its interaction with RyRs acs.orgjst.go.jpnih.govchem960.comsci-hub.seplos.orgchemrxiv.org. The presence or absence of specific functional groups at various positions on the this compound core has been shown to be critical for determining the potency and selectivity of binding.

Critical Role of the C3 Position for Optimized RyR Interaction

The C3 position of the this compound core plays a critical role in RyR interaction acs.orgresearchgate.netnih.govchem960.comuni.lu. The most striking example is the difference in binding affinity between this compound and ryanodine (B192298). Ryanodine, which has a pyrrole-2-carboxylate ester at the C3 position of this compound, binds with significantly higher affinity to RyRs compared to this compound, which has a hydroxyl group at this position acs.orgjst.go.jp. Studies have shown that this compound binds approximately 1700 and 800 times more weakly than ryanodine to RyRs from rabbit skeletal and cardiac muscle, respectively acs.org. This substantial difference underscores the critical importance of the C3 ester moiety, particularly the pyrrole-2-carboxylate group, for high-affinity receptor binding acs.orgjst.go.jpresearchgate.net.

Effects of Varied Ryanoid Charge on Receptor Interactions

The charge of ryanoid derivatives can influence their interactions with the RyR channel, although studies with neutral ryanoids like this compound suggest that the primary influence of voltage on binding may be due to voltage-driven alterations in receptor affinity rather than direct translocation of a charged ligand within the membrane's electrical field chemrxiv.orgnih.govwalisongo.ac.id. This compound, a neutral compound, exhibits a qualitatively similar voltage dependence in its interaction with RyRs as positively charged ryanoids nih.gov. This indicates that while electrostatic interactions with charged residues in the RyR vestibule or pore might play a role plos.org, the voltage sensitivity of ryanoid binding is largely attributed to conformational changes in the receptor induced by the transmembrane potential that affect the binding site's affinity nih.gov.

Rational Design and De Novo Synthesis of Novel this compound Analogs for SAR Investigations

Rational design and de novo synthesis are crucial for generating novel this compound analogs to conduct comprehensive SAR investigations acs.orgjst.go.jpnih.govchem960.complos.orgnih.gov. The complexity of the this compound structure presents significant synthetic challenges, necessitating the development of sophisticated strategies to access diverse derivatives.

Strategies for Preparing Previously Inaccessible this compound Derivatives

Developing synthetic strategies to prepare previously inaccessible this compound derivatives is essential for expanding the scope of SAR studies acs.orgnih.govchem960.complos.org. Traditional methods for modifying ryanodine or this compound often face limitations due to the molecule's complex polycyclic structure and the presence of multiple reactive hydroxyl groups jst.go.jpresearchgate.net. Selective functionalization at specific positions, particularly the hindered C3 hydroxyl, has been a major challenge acs.orgjst.go.jpresearchgate.net. Recent advancements in chemical synthesis, including new protective group strategies and innovative coupling reactions, have enabled the selective introduction of various functionalities at challenging positions like C3 acs.orgjst.go.jp. These synthetic efforts provide access to a wider range of this compound analogs with targeted modifications, allowing for a more detailed probing of the RyR binding site acs.orgsci-hub.sewalisongo.ac.idnih.govgoogle.com.

Correlation of this compound Structural Features with Specific RyR Functional Modulations

SAR studies comparing ryanodine, this compound, and their derivatives have provided crucial insights into the structural determinants of RyR interaction and modulation. A key finding is the significant difference in binding affinity between ryanodine and this compound. This compound binds considerably more weakly to RyRs from rabbit skeletal and cardiac muscle compared to ryanodine, by approximately 1700-fold and 800-fold, respectively. acs.org This difference highlights the critical role of the C3 pyrrole-2-carboxylate ester present in ryanodine but absent in this compound, indicating this moiety is a critical structural component for high-affinity receptor binding. acs.orgresearchgate.net

Despite its lower affinity, this compound is still capable of activating RyR calcium release channels. nih.gov Studies have shown that this compound can induce substantial activation of calcium release, demonstrating that the pyrrole (B145914) carboxylate at C3, while crucial for high affinity, is dispensable for the activation of calcium release channels. nih.gov Furthermore, esterifications at the C10-Oeq position of this compound derivatives have been shown to enhance both affinity and efficacy. nih.gov

Investigations into the functional consequences of ryanoid interaction with individual RyR2 channels have revealed that the rate of monovalent cation translocation in the ryanoid-modified channel is dependent on the structural features of the bound ryanoid molecule. rupress.org Specific loci on the ryanoid molecule are involved in influencing fractional conductance. rupress.org Both electrostatic and steric features of the ryanoid influence the induced fractional conductance, with electrostatic effects appearing more prominent. rupress.orgacs.org

Comparative molecular field analysis (CoMFA) has been utilized to analyze the relationship between the structure of ryanoids and the modulation of RyR calcium channel function. acs.org These analyses indicate a strong correlation between the magnitude of ryanoid-induced fractional conductance and specific structural loci on the ligand. acs.org The 10-position of the ryanoid has been identified as having the greatest influence on fractional conductance. acs.org Interestingly, different regions of the ligand can have opposing effects on fractional conductance. For instance, steric bulk at the 10-position is correlated with decreased fractional conductance, while steric bulk at the 2-position (the isopropyl position) is correlated with increased fractional conductance. acs.org In contrast, the 3-position (the pyrrole locus) exerts the greatest influence on ligand binding, with the 10-position having comparatively little influence on binding. acs.org

This compound interacts reversibly with the RyR channel, leading to modifications in both channel gating and ion handling properties. rupress.org The fractional conductance of the this compound-modified state has been measured, and it differs from that induced by other ryanoids, such as 21-amino-9α-hydroxyryanodine. rupress.org For this compound, the fractional conductance has been reported to be independent of holding potential, with values around 0.65. rupress.org This suggests that while this compound modifies channel function, its impact on the conductance state is less influenced by transmembrane voltage compared to some charged ryanoid derivatives. rupress.orgresearchgate.net

The interaction of ryanoids, including this compound, with RyR is thought to induce or stabilize a conformational change in the channel protein, which in turn alters the permeability and/or affinity of the conduction pathway for ions, leading to altered rates of ion translocation. rupress.orgacs.org Evidence suggests that ryanoid interaction leads to a relocation of the tetraethylammonium (B1195904) (TEA+) binding site within the channel and an alteration in the channel's affinity for the blocker, correlating with the change in permeant cation conductance induced by the ryanoids. rupress.org This supports the idea that ryanoid-induced modifications of RyR structure underlie the observed functional changes. rupress.org

Studies on this compound action on single cardiac RyR2 channels in bilayers have shown that this compound intermittently modifies channels into a long-lived subconductance state. nih.gov Unlike low doses of ryanodine, this compound did not increase the open probability (Po) of unmodified channels, and high concentrations did not promote full channel closure. nih.gov The action of this compound was found to be Po dependent, with the KD varying with changes in Po. nih.gov

The influence of transmembrane potential on this compound interaction with RyR has also been investigated. Studies indicate that the likelihood of channel modification by this compound is influenced by holding potential, and this appears to result primarily from a voltage-driven alteration in receptor affinity, rather than the translocation of the neutral ligand within the voltage drop across the channel. rupress.orgresearchgate.net

The structural complexity of this compound and the difficulty in site-specific functionalization have historically limited the synthesis of a wide range of derivatives for comprehensive SAR studies. researchgate.netwalisongo.ac.id However, advancements in synthetic strategies are enabling the creation of new ryanoid analogues, which will facilitate further detailed SAR investigations and a deeper understanding of how specific structural modifications correlate with precise modulations of RyR function. acs.orgwalisongo.ac.id

Here is a table summarizing some key findings on the correlation of this compound structural features with RyR functional modulations:

| Structural Feature | Location on this compound Core | Effect on RyR Binding Affinity | Effect on RyR Functional Modulation | References |

| C3 Pyrrole-2-carboxylate ester | C3 | Crucial for high affinity | Dispensable for activation of Ca2+ release channels | acs.orgresearchgate.netnih.gov |

| C10-Oeq esterifications | C10 | Enhanced affinity | Enhanced efficacy, influence on deactivation potency (this compound derivatives retain efficacy) | nih.gov |

| 10-position | C10 | Little influence | Greatest influence on fractional conductance; steric bulk correlates with decreased fractional conductance | acs.org |

| 2-position (isopropyl position) | C2 | Not specified | Steric bulk correlates with increased fractional conductance | acs.org |

| Electrostatic features | Overall molecule | Influences binding | More prominent influence on fractional conductance than steric effects | rupress.orgacs.org |

| Steric features | Overall molecule | Influences binding | Influence on fractional conductance | rupress.orgacs.org |

Spectroscopic and Structural Characterization of Ryanodol and Its Derivatives

X-ray Crystallographic Analysis of Ryanodol and Key Synthetic Intermediates

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), is a powerful technique for determining the three-dimensional atomic structure of crystalline materials. veranova.comanton-paar.comazolifesciences.com It relies on the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystal lattice. anton-paar.comazolifesciences.com This technique is crucial for obtaining precise details about molecular geometry, bonding, and absolute stereochemistry. veranova.comanton-paar.com

X-ray diffraction has played a vital role in confirming the absolute stereochemistry and the complex pentacyclic core carbon framework of this compound and its derivatives. cdnsciencepub.comnih.gov For instance, the X-ray analysis of a p-bromobenzyl ether derivative of this compound was carried out, which largely confirmed the structure proposed by earlier chemical degradation studies. cdnsciencepub.comcdnsciencepub.com While the absolute configuration was not strongly determined in this early study due to the limitations with the bromine atom's anomalous dispersion effects with the radiation used, X-ray diffraction is a standard method for determining the absolute configuration of chiral compounds when suitable crystals are available. veranova.comresearchgate.net More recent synthetic efforts towards this compound and ryanodine (B192298) have utilized X-ray crystallography of key intermediates to confirm both the absolute configuration and structural assignments of these complex molecules. nih.govacs.org

Key findings from X-ray crystallographic analyses include:

Confirmation of the pentacyclic ABCDE-ring system. researchgate.net

Verification of the spatial arrangement of the numerous hydroxyl groups and alkyl substituents. cdnsciencepub.com

Definitive assignment of stereocenters within the highly congested molecular architecture. researchgate.net

Interactive Data Table: X-ray Crystallography Data for this compound Derivatives

| Compound | Analyzed Feature | Outcome | Source Citation |

| This compound p-bromobenzyl ether | Stereochemical configuration | Largely confirmed proposed structure | cdnsciencepub.comcdnsciencepub.com |

| Key tetracyclic intermediate | Absolute configuration and structure | Confirmed | nih.gov |

| Anhydroryanodine | Structural assignment | Confirmed | acs.org |

| (+)-20-deoxyspiganthine | Structure | Unambiguously confirmed | acs.org |

| Key pyrrole (B145914) ester intermediate | Structure | Verified | acs.org |

X-ray crystallography has been instrumental in correcting structural assignments of natural products initially believed to be this compound or its direct derivatives. A notable example is the reassignment of a compound isolated from Persea indica. doi.orgresearchgate.net This compound was initially reported as this compound, but subsequent synthetic efforts and structural confirmation, including X-ray analysis, revealed it to be C3-epi-ryanodol (also referred to as 14-epithis compound). doi.orgresearchgate.netsci-hub.se This highlights the critical role of X-ray diffraction in providing unambiguous structural proof, especially when dealing with complex natural products with multiple closely related isomers. The structure of C3-epi-ryanodol was confirmed by X-ray analysis after its synthesis. doi.orgresearchgate.net

Interactive Data Table: Structural Reassignments Based on X-ray Data

| Initially Assigned Structure | Natural Source | Revised Structure | Basis for Revision (including X-ray) | Source Citation |

| This compound | Persea indica | C3-epi-ryanodol | Chemical synthesis and X-ray analysis | doi.orgresearchgate.netsci-hub.se |

| This compound 14-monoacetate | Persea indica | Epi-ryanodol 14-monoacetate | Structural revision based on analysis | researchgate.net |

Definitive Confirmation of Absolute Stereochemistry and Core Carbon Framework

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Beyond X-ray crystallography, a suite of advanced spectroscopic techniques is routinely employed for the comprehensive structural elucidation of this compound and its derivatives. These methods provide complementary information about the molecular structure, functional groups, and connectivity, particularly in solution where X-ray crystallography is not applicable. universalclass.comnd.edu

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are essential tools in the isolation and identification of novel natural ryanoids from sources like Ryania speciosa. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within a molecule, respectively. Analysis of chemical shifts, coupling patterns, and integration allows for the determination of the molecular skeleton, the position of functional groups, and the stereochemistry of hydrogen atoms. universalclass.comnd.edubnmv.ac.in For complex molecules like ryanoids, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are often necessary to establish connectivity and resolve overlapping signals. nd.edu

Mass Spectrometry: MS provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits. universalclass.comwisc.edu High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of novel ryanoids.

IR Spectroscopy: IR spectroscopy identifies the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to molecular vibrations. universalclass.combnmv.ac.inwisc.edu This is useful for confirming the presence of hydroxyl groups, carbonyls, and other functionalities in this compound and its derivatives.

These techniques, used in combination, enable researchers to determine the structures of newly isolated ryanoids, even those present in minor quantities. researchgate.netnih.gov

Interactive Data Table: Spectroscopic Techniques in Ryanoid Isolation

| Technique | Information Provided | Application in Ryanoid Isolation and Identification | Source Citation |

| NMR Spectroscopy | Molecular skeleton, functional groups, connectivity, stereochemistry | Primary tool for structural determination | universalclass.comnd.edubnmv.ac.in |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Confirmation of molecular formula, structural fragments | universalclass.comwisc.edu |

| IR Spectroscopy | Identification of functional groups | Confirmation of hydroxyl, carbonyl, etc. | universalclass.combnmv.ac.inwisc.edu |

Spectroscopic methods are indispensable for monitoring chemical reactions and verifying the structures of intermediates and final products in the multi-step synthesis of this compound and its analogs. nih.govcdnsciencepub.com By comparing the spectroscopic data of synthetic compounds with those of authentic samples or expected values, chemists can confirm the successful transformation at each step and ensure the correct formation of the desired product. cdnsciencepub.com NMR, MS, and IR spectroscopy are routinely used for this purpose, providing crucial data to support structural assignments throughout a synthetic route. nih.govcdnsciencepub.com

Interactive Data Table: Spectroscopic Verification in Synthesis

| Synthetic Stage | Technique(s) Used | Purpose of Analysis | Source Citation |

| Intermediate characterization | ¹H NMR, Mass Spectrometry | Confirm structure and purity | cdnsciencepub.com |

| Product verification | ¹H NMR, TLC, Mass Spectrometry, Optical Rotation, Mixture mp | Confirm identity with authentic sample | cdnsciencepub.com |

| Key intermediate (e.g., enone) | X-ray diffraction, NMR | Confirm absolute configuration and structure | nih.gov |

常见问题

Basic: What key intermediates are critical in the total synthesis of Ryanodol, and how do they influence stereochemical outcomes?

This compound’s synthesis relies on strategic intermediates such as tricyclic and pentacyclic frameworks. Deslongchamps’ work (1977–1990) established a tricyclic intermediate via β-epoxide reduction to achieve the C-13 tertiary hydroxyl group, critical for this compound’s stereochemistry . Nagatomo’s asymmetric synthesis (2014) utilized cobalt-catalyzed Pauson-Khand reactions to construct ABC tricycles, enabling late-stage E-ring formation . Xu et al. (2018) employed oxidative dearomatization to generate the pentacyclic core, emphasizing oxidation pattern analysis for regioselective functionalization . These intermediates guide stereochemical control through directed epoxidation, radical cyclization, and transition-state modeling .

Advanced: How can researchers resolve contradictions in this compound’s binding kinetics under varying RyR2 open probabilities (Po)?

This compound’s binding to RyR2 channels is Po-dependent, with higher Po increasing association rates (kon) . Contradictions arise when comparing EC50 values across Po levels. To address this, normalize kon to Po=1.0 using single-channel electrophysiology under controlled conditions (e.g., cytosolic EMD 41000 to stabilize Po) . Analyze dwell times in modified vs. unmodified states via exponential fitting . For example, at Po>0.75, this compound’s subconductance duration (0.53±0.04 sec) reflects rapid flickering blockade, whereas low Po reduces binding frequency . Use linear regression to correlate KD with Po and validate via competitive assays (e.g., Imperatoxin A exclusion) .

Basic: What experimental models are used to study this compound’s modulation of calcium release channels?

Voltage-clamp electrophysiology on ventricular myocytes or planar lipid bilayers reconstituted with RyR2 channels is standard . Single-channel recordings quantify Po and subconductance states induced by this compound (e.g., 40 μM reduces unitary conductance by ~50%) . Calcium spark assays in myocytes measure localized Ca<sup>2+</sup> release, with this compound (EC50 ~46.4 μM) enhancing spark frequency at high Po . Protamine/heparin co-application tests voltage-dependent antagonism, as shown in stepwise current suppression (e.g., heparin’s stronger inhibition vs. protamine) .

Advanced: What methodological approaches analyze cooperative interactions between this compound and allosteric modulators (e.g., PepA, IpTxA)?

Use Förster resonance energy transfer (FRET) or competitive binding assays to study cooperativity. Pre-incubate RyR2 with PepA, which increases this compound’s affinity by stabilizing open states, then quantify KD shifts via Scatchard analysis . Conversely, IpTxA blocks this compound binding by steric hindrance, assessed via radioligand displacement (e.g., <sup>3</sup>H-ryanodine) . Single-channel recordings under sequential modulator addition reveal Po-dependent synergies: IpTxA pre-binding reduces this compound-modified dwell times by 60%, indicating allosteric exclusion .

Basic: Which structural elucidation techniques confirm this compound’s configuration and derivative activity?

X-ray crystallography of derivatives (e.g., anhydrothis compound) resolved the C-4/C-5 diol and C-13 hydroxyl configuration . NMR-based NOESY correlations verify axial vs. equatorial substituents in the pentacyclic core . For semi-synthetic derivatives (e.g., C10-Oeq esters), comparative molecular field analysis (CoMFA) correlates steric/electronic parameters with RyR1 activation efficacy (e.g., Cbz-β-alanyl this compound’s EC50act ~300 μM) . Circular dichroism confirms asymmetric synthesis products, as in Nagatomo’s (+)-Ryanodol .

Advanced: How do oxidation pattern strategies address challenges in this compound’s pentacyclic core synthesis?

Xu’s oxidative dearomatization of phenol 8 forms the D-ring via Pd-catalyzed Heck coupling and Co-mediated Pauson-Khand cyclization . Late-stage oxidation avoids free hydroxyl intermediates (e.g., C15 ketone protection in Inoue’s synthesis) . Challenges include regioselective C-H activation in the congested AB-ring junction; this is mitigated by α-alkoxy bridgehead radical intermediates . Multi-gram scalability is achieved via Sonogashira coupling and acid-catalyzed dehydration .

Basic: How does voltage-clamp electrophysiology elucidate this compound’s concentration-dependent effects on RyR2?

Stepwise voltage protocols (e.g., −40 mV to +40 mV) reveal this compound’s voltage-dependent block, with PThis compound declining at positive potentials . Dose-response curves (0–100 μM) quantify conductance reduction (e.g., 50% at 40 μM) and Po shifts . Heparin (100 μg/mL) antagonizes this compound’s effect, restoring baseline currents by competing for voltage-sensing domains . Data are analyzed via Hill plots (nH ~1.2) to infer cooperative binding .

Advanced: What statistical models interpret dose-response relationships for semi-synthetic this compound derivatives?

Global fitting of calcium flux data to the Hill equation (e.g., C10-Oeq Cbz-β-alanyl this compound: EC50act=300 μM, maximum release=84.5%) accounts for partial agonism . For deactivation kinetics, use two-phase exponential decay models to derive koff (e.g., 8.9 mM EC50deact for Cbz-β-alanyl derivative) . Normalize efficacy to receptor occupancy via Scatchard transformation, revealing this compound’s lower intrinsic activity vs. ryanodine despite similar KD .

Basic: How is this compound’s species-selective RyR affinity assessed experimentally?

Comparative radioligand binding assays using <sup>3</sup>H-ryanodine on insect (e.g., Ryania speciosa) and mammalian (rabbit skeletal muscle) SR membranes show this compound’s 100-fold lower affinity for mammalian RyR1 . Single-channel recordings confirm insect RyR activation at 10 nM vs. millimolar requirements for mammalian channels . Mutagenesis studies (e.g., RyR2 S4938A) pinpoint residues critical for species-specific binding .

Advanced: How is stereochemical complexity addressed in this compound’s retrosynthetic planning?

Retrosynthesis prioritizes quaternary centers (C-9, C-10) via stereoselective cycloadditions. Nagatomo’s route uses (S)-pulegone-derived enolate alkylation to establish C-9 configuration, followed by SmI2-mediated ketyl radical cyclization for the C-10/C-11 bridge . Deslongchamps’ β-epoxide reduction directs C-13 hydroxylation via radical anion intermediates . Computational modeling (e.g., DFT transition-state analysis) predicts steric clashes in competing pathways, guiding reagent selection (e.g., L-Selectride for 1,2-reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。